Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)bicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a chlorosulfonyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the preparation of valuable bicyclic scaffolds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Biology: It can be used in the development of bioactive compounds and as a probe for studying biological pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-: This compound shares the bicyclic structure but differs in functional groups.
Crispatene: A natural product with a similar bicyclic core but different substituents.
Cycloeudesmol: Another natural product with a bicyclic structure and bioactive properties.
Uniqueness
Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate is unique due to its combination of a chlorosulfonyl group and a carboxylate ester, which provides distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H11ClO4S |
---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
methyl 4-chlorosulfonylbicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)8-3-2-6(5(8)4-8)14(9,11)12/h5-6H,2-4H2,1H3 |
InChI Key |
CSFKPQPXXZUVCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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